molecular formula C9H13N3O6 B1677216 Mizoribine CAS No. 50924-49-7

Mizoribine

Cat. No. B1677216
CAS RN: 50924-49-7
M. Wt: 259.22 g/mol
InChI Key: HZQDCMWJEBCWBR-UUOKFMHZSA-N
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Description

Mizoribine (MZB) is an imidazole nucleoside used in renal transplantation, steroid-resistant nephrotic syndrome, IgA nephropathy, lupus, as well as for adults with rheumatoid arthritis, lupus nephritis, and other rheumatic diseases .


Synthesis Analysis

Mizoribine is an immunosuppressant that functions as an inhibitor of purine synthesis. It inhibits inosine monophosphate dehydrogenase, a rate-limiting enzyme in the de novo pathway of purine synthesis, thereby inhibiting lymphocytic proliferation .


Molecular Structure Analysis

Mizoribine has a molecular formula of C9H13N3O6 and an average mass of 259.216 Da .


Chemical Reactions Analysis

Mizoribine exerts its activity through selective inhibition of inosine monophosphate dehydrogenase and guanosine monophosphate synthetase, resulting in the complete inhibition of guanine nucleotide synthesis without incorporation into nucleotides .


Physical And Chemical Properties Analysis

Mizoribine has a density of 2.1±0.1 g/cm3, a boiling point of 755.9±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.7 mmHg at 25°C .

Scientific Research Applications

Mizoribine in Lupus Nephritis

Mizoribine has demonstrated beneficial effects in treating lupus nephritis, a severe form of lupus affecting the kidneys. It was observed to attenuate renal injury and reduce macrophage infiltration, suggesting its potential to ameliorate disease progression in patients with lupus nephritis (Tanaka et al., 2010). Additionally, early sequential combination therapy with mizoribine and tacrolimus was reported to be effective and safe for treating lupus nephritis, indicating a promising treatment strategy (Okada, 2017).

Mizoribine in Rheumatoid Arthritis

Mizoribine has also been applied in the management of rheumatoid arthritis, particularly in patients who do not respond adequately to methotrexate or other combination therapies. A study highlighted the utility of low-dose mizoribine in synchronized therapy with methotrexate for rheumatoid arthritis patients, showing significant improvement without adverse effects (Ikeda et al., 2017). This suggests that mizoribine could be considered as an additional regimen for patients resistant to standard treatments.

Mizoribine in Nephrotic Syndrome

Mizoribine has been evaluated for its efficacy in nephrotic syndrome, particularly in children. A multicenter trial compared mizoribine with placebo in children with frequently relapsing nephrotic syndrome, finding that mizoribine significantly decreased the relapse rate and prolonged the remission period in younger patients, suggesting its utility as a treatment option (Yoshioka et al., 2000).

Mizoribine in IgA Nephropathy

For IgA nephropathy, a condition where the kidney disease glomerulonephritis is due to IgA deposits in the kidney, mizoribine has been explored as a therapeutic option. Although its addition to standard treatment did not show a significant effect on reducing urinary protein excretion and hematuria, it indicates the necessity for further research to clarify its role in such conditions (Hirai et al., 2017).

Safety And Hazards

Mizoribine may cause skin irritation, serious eye irritation, and may damage fertility or the unborn child. It may also cause genetic defects .

Future Directions

Some studies suggest that mizoribine could inhibit the replication of BK polyomavirus (BKPyV). Therefore, conversion from mycophenolate mofetil (MMF) to mizoribine in the early stages of BKPyV infection could improve kidney allograft prognosis .

properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxyimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O6/c10-7(16)4-8(17)12(2-11-4)9-6(15)5(14)3(1-13)18-9/h2-3,5-6,9,13-15,17H,1H2,(H2,10,16)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQDCMWJEBCWBR-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045777
Record name 5-Hydroxy-1-beta-D-ribofuranosylimidazole-4-carboxamide
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Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mizoribine

CAS RN

50924-49-7
Record name Mizoribine
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Record name Mizoribine [INN:JAN]
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Record name Mizoribine
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Record name 5-Hydroxy-1-beta-D-ribofuranosylimidazole-4-carboxamide
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Record name Mizoribine
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Record name MIZORIBINE
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Record name Mizoribine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,590
Citations
S Yokota - Pediatrics international, 2002 - Wiley Online Library
Mizoribine is a new immunosuppressive drug and was authorized by the Japanese Government in 1984. The strong immunosuppressive activity of mizoribine was already …
Number of citations: 133 onlinelibrary.wiley.com
Y Kawasaki - Clinical and Developmental Immunology, 2009 - hindawi.com
Mizoribine (MZB) is an imidazole nucleoside and an immunosuppressive agent. The immunosuppressive effect of MZB has been reported to be due to the inhibition of DNA synthesis in …
Number of citations: 92 www.hindawi.com
H Ishikawa - Current medicinal chemistry, 1999 - books.google.com
… Mizoribine Mizoribine (MZFl) is a nucleoside of the imidazole class, isolated from the culture medium of the mold Eupenicillium brefeldianum M-2166, which was found in the soil of Hachijo …
Number of citations: 207 books.google.com
S Takahashi, H Wakui, JÅ Gustafsson, J Zilliacus… - Biochemical and …, 2000 - Elsevier
Mizoribine (MIZ) is a novel imidazole nucleoside with immunosuppressive activity. MIZ has been approved in Japan and combination therapy with MIZ and glucocorticoids has been …
Number of citations: 119 www.sciencedirect.com
T Kuramoto, T Daikoku, Y Yoshida, M Takemoto… - … of Pharmacology and …, 2010 - ASPET
… activity of mizoribine in vitro and its synergistic activity with ganciclovir. Mizoribine suppressed replication and at the EC 50 for plaque inhibition of 12.0 μg/ml. Mizoribine and ganciclovir …
Number of citations: 56 jpet.aspetjournals.org
H Itoh, A Komatsuda, H Wakui, AB Miura… - Journal of Biological …, 1999 - ASBMB
… mizoribine, but no report has been shown for mizoribine-specific binding proteins. Until now, the immunophilins of mizoribine … search mizoribine-binding proteins using mizoribine affinity …
Number of citations: 99 www.jbc.org
K Yoshioka, Y Ohashi, T Sakai, H Ito, N Yoshikawa… - Kidney international, 2000 - Elsevier
… This study was conducted to evaluate the efficacy and safety of mizoribine, a relatively new … 99 mizoribine- and 98 placebo-treated patients. The relapse rate was lower in the mizoribine …
Number of citations: 165 www.sciencedirect.com
LA Turka, J Dayton, G Sinclair… - The Journal of …, 1991 - Am Soc Clin Investig
… , mizoribine, has been used to prevent rejection of organ allografts in humans and in animal models. Based on studies in cell lines, mizoribine … studied the effect of mizoribine on human …
Number of citations: 187 www.jci.org
A Nakajo, J Khoshnoodi, H Takenaka… - Journal of the …, 2007 - journals.lww.com
… in part, from a direct effect of mizoribine on the podocyte. Compelling evidence demonstrates … of mizoribine on nephrin biogenesis during ER stress. We report that mizoribine restored …
Number of citations: 95 journals.lww.com
M Saijo, S Morikawa, S Fukushi, T Mizutani… - Antiviral research, 2005 - Elsevier
… Mizoribine is phosphorylated by adenosine kinase and converted its active form, mizoribine 5′-monophosphate. This activated form of mizoribine acts as an inhibitor of the enzyme, …
Number of citations: 84 www.sciencedirect.com

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